molecular formula C10H12BrNO B11872467 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline

8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B11872467
M. Wt: 242.11 g/mol
InChI Key: GAIFPRRWZBLJMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline (CAS: 13434-19-0) is a brominated tetrahydroquinoline derivative that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and organic synthesis. Its molecular formula is C10H12BrNO . This compound is a key precursor in the regioselective synthesis of diverse polyfunctionalized quinoline frameworks, which are privileged structures in drug discovery . Researchers utilize this reagent to access complex molecules through further functionalization, often via metal-catalyzed cross-coupling reactions, where the bromine atom acts as a handle for structural diversification . The primary research value of this compound lies in its application for developing novel bioactive agents. It is a critical building block in the synthesis of brominated methoxyquinolines that exhibit significant antiproliferative activity against various cancer cell lines, including C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma) . Derivatives stemming from this chemical scaffold have demonstrated potent inhibitory effects on critical biological targets, such as human topoisomerase I—an enzyme essential for DNA replication and repair—making them promising candidates in anticancer research . The mechanism of action for its derivatives often involves inducing apoptosis (programmed cell death) in cancer cells, as confirmed by assays like DNA laddering, and inhibiting cancer cell migration, highlighting its utility in pioneering new chemotherapeutic strategies . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

8-bromo-5-methoxy-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C10H12BrNO/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h4-5,12H,2-3,6H2,1H3

InChI Key

GAIFPRRWZBLJMR-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCCNC2=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Direct Bromination of Tetrahydroquinoline Precursors

The bromination of tetrahydroquinoline derivatives is a critical step in synthesizing 8-bromo-5-methoxy-1,2,3,4-tetrahydroquinoline. A patented method for analogous brominated isoquinolines employs N-bromosuccinimide (NBS) as the brominating agent in the presence of sulfuric acid (H₂SO₄) at low temperatures (−30°C to −15°C). This approach minimizes dibrominated byproducts (e.g., 5,8-dibromoisoquinoline) and enhances selectivity for the 5- or 8-monobrominated product.

Reaction Conditions:

  • Solvent: Dichloromethane (CH₂Cl₂) or diethyl ether.

  • Catalyst: Concentrated H₂SO₄ (maintains reaction acidity).

  • Temperature: −30°C to −15°C (critical for regioselectivity).

  • Scale: 0.5–1 M concentration for optimal yield.

Post-bromination, the crude product is purified via recrystallization from heptane or hexane, yielding 59–65% pure 5-bromoisoquinoline. While this method targets isoquinoline, analogous conditions apply to tetrahydroquinoline by adjusting steric and electronic effects.

Methoxylation via Nucleophilic Substitution

The methoxy group at position 5 is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A two-step sequence is often employed:

  • Bromination: As described above.

  • Methoxylation: Reaction with sodium methoxide (NaOMe) or methanol (MeOH) under basic conditions.

Optimized Methoxylation Protocol:

ParameterValue
ReagentNaOMe in methanol
Temperature60–80°C
Reaction Time6–12 hours
Yield70–85%

This step may require palladium catalysts (e.g., Pd(OAc)₂) for improved efficiency in challenging substrates.

One-Pot Synthesis via Tandem Bromination-Methoxylation

A streamlined one-pot approach combines bromination and methoxylation, reducing purification steps. This method utilizes N-bromosuccinimide (NBS) and methanol in a single reactor, with H₂SO₄ as the acid catalyst.

Key Advantages:

  • Efficiency: Eliminates intermediate isolation.

  • Cost-Effective: Reduces solvent and reagent waste.

  • Yield: 60–70% overall yield (crude product).

Limitations:

  • Requires precise temperature control (−15°C to 0°C) to prevent over-bromination.

  • Crude product purity (∼80%) necessitates further recrystallization.

Industrial-Scale Production and Process Optimization

Large-scale synthesis demands scalable and cost-effective protocols. The patented method highlights the following industrial adaptations:

Brominating Agent Selection

Brominating AgentSelectivity (5-Bromo vs. 8-Bromo)CostScalability
NBSModerate (5:1)HighExcellent
DBIHigh (10:1)LowModerate
DBHLow (3:1)ModeratePoor

N,N′-Dibromoisocyanuric acid (DBI) offers superior selectivity but requires in situ preparation from bromine, lithium hydroxide, and cyanuric acid.

Temperature and pH Control

  • Temperature: Maintaining −15°C during bromination suppresses dibromide formation.

  • pH Adjustment: Post-reaction, the mixture is neutralized to pH 10 using NH₃(aq) to stabilize the product.

Purification Techniques

  • Recrystallization: Heptane or hexane removes impurities (e.g., 5,8-dibromoquinoline).

  • Column Chromatography: Reserved for high-purity pharmaceutical intermediates.

Comparative Analysis of Synthetic Routes

The table below contrasts laboratory and industrial methods:

MethodYield (%)Purity (%)ScalabilityCost
Direct Bromination59–6595–98ModerateHigh
One-Pot Synthesis60–7080–85HighModerate
Industrial-Scale DBI70–7590–95ExcellentLow

Mechanistic Insights and Byproduct Formation

Bromination Mechanism

The reaction proceeds via electrophilic aromatic substitution (EAS), where the brominating agent (e.g., NBS) generates Br⁺ in the presence of H₂SO₄. The tetrahydroquinoline’s electron-rich aromatic ring directs bromination to the 5- or 8-position, depending on substituents.

Byproduct Mitigation

  • 5,8-Dibromoquinoline: Forms at temperatures >−15°C or with excess NBS. Mitigated by strict temperature control and stoichiometric reagent use.

  • Nitro Derivatives: Introduced inadvertently during nitration steps; avoided by isolating intermediates before methoxylation .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 8-bromo-5-methoxy-1,2,3,4-tetrahydroquinoline exhibits significant antimicrobial activity against various bacterial strains. A study found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 15 µg/mL for strains such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

This compound has also shown promising antitumor properties. In vitro studies demonstrated that it inhibited the proliferation of cancer cell lines such as HeLa (cervical cancer), HT-29 (colorectal cancer), and C6 (glioma) cells. Notably, concentrations of 10 µg/mL or higher were effective in reducing cell viability compared to standard treatments like 5-Fluorouracil .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The MIC was determined to be approximately 15 µg/mL for both strains .

Case Study 2: Antitumor Activity

In another investigation focusing on its antitumor effects, researchers treated HeLa cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability with an IC50 value calculated at approximately 30 µg/mL .

Mechanism of Action

The mechanism of action of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Observations :

  • Isoquinoline vs. Quinoline: Isoquinoline derivatives (e.g., ) exhibit distinct reactivity due to the nitrogen atom’s position, affecting binding interactions in biological systems.
  • Halogen Effects : Bromine at C8 (as in the target compound) vs. C5 (e.g., ) alters regioselectivity in substitution reactions. Fluorine at C8 enhances metabolic stability in drug candidates .
  • Methoxy Positioning : Methoxy at C5 (target compound) vs. C6 () influences hydrogen-bonding capacity and solubility .

Physicochemical Properties

Substituents critically impact solubility, lipophilicity, and stability:

  • Bromine : Increases molecular weight and polarizability, enhancing halogen bonding but reducing aqueous solubility.
  • Methoxy : Improves solubility in polar solvents due to oxygen’s lone pairs .
  • Fluorine : Reduces basicity of the nitrogen atom and increases lipophilicity (logP) .

For example, 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (C₉H₉BrFN) has a lower molecular weight (244.10 g/mol) but higher logP compared to the target compound due to fluorine’s electronegativity .

Contrasts :

  • Isoquinoline Derivatives: The isoquinoline isomer (e.g., ) may exhibit different cyclization pathways due to nitrogen positioning.
  • Methyl-Substituted Analogs: Compounds like 8-Bromo-2,2,4-trimethyl-tetrahydroquinoline show reduced reactivity in electrophilic substitutions due to steric hindrance.

Biological Activity

8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that has garnered attention for its diverse biological activities. Its unique structure, characterized by the presence of bromine and methoxy groups, contributes to its pharmacological potential. This article delves into the biological activity of this compound, highlighting its antimicrobial and antitumor properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrNOC_{10}H_{12}BrNO with a molecular weight of approximately 254.08 g/mol. The structural formula can be represented as follows:

SMILES COC1 C2CCNCC2 C C C1 Br\text{SMILES COC1 C2CCNCC2 C C C1 Br}

Structural Features

  • Bromine at Position 8 : Influences the compound's reactivity and biological interactions.
  • Methoxy Group at Position 5 : Enhances solubility and may modulate biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Antitumor Activity

This compound has also shown promising antitumor properties. In vitro studies demonstrated that it inhibited the proliferation of cancer cell lines such as HeLa (cervical cancer), HT-29 (colorectal cancer), and C6 (glioma) cells. Notably, concentrations of 10 µg/mL or higher were effective in reducing cell viability compared to standard treatments like 5-Fluorouracil .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Potentially interacting with enzymes involved in cellular proliferation.
  • DNA Interaction : The compound may bind to DNA or RNA, disrupting normal cellular functions.

Synthesis Methods

Several synthetic routes have been developed to produce this compound. Common methods include:

  • Pd-Catalyzed Reactions : Utilizing palladium catalysts for efficient arylation processes.
  • One-Pot Synthetic Routes : Streamlining the synthesis process to reduce time and increase yield .

Comparative Synthesis Table

Synthesis MethodKey FeaturesYield (%)
Pd-Catalyzed ReactionHigh specificity for arylation~75%
One-Pot SynthesisSimplified process~80%

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The minimum inhibitory concentration (MIC) was determined to be around 15 µg/mL for both strains .

Case Study 2: Antitumor Activity

In another investigation focusing on its antitumor effects, researchers treated HeLa cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability with an IC50 value calculated at approximately 30 µg/mL .

Q & A

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR distinguishes bromine (δ 6.8–7.2 ppm for aromatic protons) and methoxy (δ 3.8–4.0 ppm) groups. NOESY confirms spatial proximity of substituents .
  • LC-MS : High-resolution MS (ESI+) verifies molecular ion [M+H]⁺ at m/z 256.03 (calculated for C₁₀H₁₁BrNO). Purity >98% is achievable with prep-HPLC (C18 column, acetonitrile/water gradient) .
  • X-ray Crystallography : Resolves positional ambiguity in crystalline derivatives, though limited by compound solubility .

How do bromine and methoxy substituents influence the compound’s reactivity in cross-coupling reactions?

Q. Advanced Research Focus

  • Bromine : Facilitates Suzuki-Miyaura couplings (e.g., with aryl boronic acids) at the 8-position. Pd(PPh₃)₄ in THF/EtOH (80°C, 12 h) yields biaryl derivatives .
  • Methoxy : Directs electrophilic substitution to the 7-position due to its electron-donating nature. Nitration or sulfonation at this site requires HNO₃/H₂SO₄ at 0°C .
    Contradiction Alert : Some studies report unexpected C-6 halogenation under radical conditions; DFT modeling (B3LYP/6-31G*) suggests steric hindrance at C-8 drives alternate pathways .

What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

Q. Advanced Research Focus

  • Assay Design : Use isogenic cell lines to isolate target effects. For example, HEK293 cells expressing human serotonin receptors (5-HT₂A) show IC₅₀ = 1.2 µM, while non-transfected cells show no activity .
  • Metabolite Screening : LC-MS/MS identifies oxidative metabolites (e.g., 8-bromo-5-hydroxy derivatives) that may confound results. Stability studies in liver microsomes (rat/human) clarify false positives .
  • Structural Analogs : Compare with 8-chloro-5-methoxy analogs to distinguish bromine-specific effects .

How can computational models predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Docking Studies (AutoDock Vina) : The methoxy group forms hydrogen bonds with Asp155 in kinase binding pockets, while bromine enhances hydrophobic contacts. MD simulations (100 ns) validate binding stability .
  • QSAR : Hammett constants (σ⁺) for substituents correlate with IC₅₀ values (R² = 0.89) across 15 analogs, suggesting electron-withdrawing groups enhance activity .

What green chemistry approaches improve sustainability in large-scale synthesis?

Q. Basic Research Focus

  • Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME), reducing toxicity (E-factor = 12 → 8) .
  • Catalyst Recycling : Immobilized Pd on mesoporous silica achieves 5 reaction cycles without yield loss (≥80%) .

How does the compound’s metabolic stability impact in vivo studies?

Q. Advanced Research Focus

  • Microsomal Stability : Half-life (t₁/₂) in human liver microsomes = 45 min. Cytochrome P450 (CYP3A4) catalyzes demethoxylation; co-administration with ketoconazole (CYP inhibitor) extends t₁/₂ to 90 min .
  • Prodrug Design : Acetylation of the methoxy group improves oral bioavailability (AUC₀–24h = 2.1 µg·h/mL vs. 0.8 µg·h/mL for parent compound) .

Note : For further details, consult PubChem (CID: 135565743) or IUPAC guidelines on heterocyclic nomenclature. Avoid non-peer-reviewed sources.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.